Methyl 2-methoxy-4,5-dimethylbenzoate
Overview
Description
“Methyl 2-methoxy-4,5-dimethylbenzoate” is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 .
Physical And Chemical Properties Analysis
“Methyl 2-methoxy-4,5-dimethylbenzoate” has a molecular weight of 194.23 . Other physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Chemical Structure Analysis
In the realm of chemical structure analysis, the work of Mirković et al. (2014) on methoxy substituted phenylazo compounds, including those related to Methyl 2-methoxy-4,5-dimethylbenzoate, provides insight. They conducted a combined experimental and theoretical study on these compounds, highlighting their structural properties through X-ray single-crystal analysis and quantum chemical calculations. Their findings offer a deeper understanding of the molecular stability and vibrational characteristics of such compounds (Mirković et al., 2014).
Antimicrobial and Anticancer Activities
The study by Aravind et al. (2014) investigated the chemical compositions of a chloroform extract containing a compound similar to Methyl 2-methoxy-4,5-dimethylbenzoate. They discovered that these compounds demonstrated significant antimicrobial activity against various bacteria and fungi. Moreover, their research indicated potential anticancer properties, as observed in their cell culture studies (Aravind et al., 2014).
Synthesis and Characterization
Kanakam et al. (1989) described a synthesis method relevant to compounds like Methyl 2-methoxy-4,5-dimethylbenzoate. Their research focused on one-pot synthesis methods for various benzoates, demonstrating the practicality and versatility of these synthesis techniques. This work contributes to the understanding of efficient production methods for such compounds (Kanakam et al., 1989).
Pharmaceutical Applications
Research by Jasztold-Howorko et al. (1994) explored the synthesis of olivacine derivatives, related to Methyl 2-methoxy-4,5-dimethylbenzoate, for potential use in antitumor therapies. Their findings indicated the effectiveness of these compounds in inhibiting the growth of various cancer cells, suggesting their potential as pharmaceutical agents (Jasztold-Howorko et al., 1994).
properties
IUPAC Name |
methyl 2-methoxy-4,5-dimethylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-9(11(12)14-4)10(13-3)6-8(7)2/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKLTHCADUIRNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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